molecular formula C10H11BrO2 B123152 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 4360-68-3

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B123152
CAS RN: 4360-68-3
M. Wt: 243.1 g/mol
InChI Key: GFOGBVQXIQGBKG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane is a chemical compound that is structurally characterized by a 1,3-dioxolane ring substituted with a 4-bromophenyl group and a methyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications, which can be extrapolated to understand 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds typically involves the condensation of aldehydes with diols or the reaction of ketones with ethylene glycol in the presence of acid catalysts. For instance, 2-Methyl-1,3-dioxolane-2-ethanol was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst . Similarly, 1,3-dioxolane derivatives can be synthesized from bromobenzaldehyde and D-ethyl tartrate, followed by ammonolysis . These methods suggest that 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane could potentially be synthesized through a similar condensation reaction using 4-bromobenzaldehyde and an appropriate methyl-substituted diol.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is often characterized by spectroscopic methods such as NMR and mass spectrometry, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, was determined by X-ray single crystal diffraction, revealing its stereochemistry and confirming the presence of the 1,3-dioxolane ring . These techniques could be applied to determine the molecular structure of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane and confirm its expected substitution pattern.

Chemical Reactions Analysis

1,3-Dioxolane derivatives can undergo various chemical reactions, including polymerization and bromination. For example, 2-(2',4'-Dichlorophenyl)-4-methylene-1,3-dioxolane was polymerized using radical and cationic routes . Bromination reactions are also common, as seen in the synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane . These reactions indicate that 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane could also participate in similar chemical transformations, potentially leading to the formation of polymers or further brominated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The melting point of a related compound was reported to be 113-114 °C . The solubility of these compounds can vary depending on the substituents attached to the 1,3-dioxolane ring. The reactivity of these compounds is also influenced by the presence of functional groups, such as the bromine atom, which can make them suitable for further chemical modifications. These properties are essential for determining the suitability of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane for various applications, including its potential use as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of N-(Alkyl)-3-(2-Methyl-1,3-Dioxolan-2-Yl)Benzenamines : A study by Albright and Lieberman (1994) demonstrates the use of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane in synthesizing N-(alkyl)-3-(2-methyl-1,3- dioxolan-2-yl)benzenamines, showcasing its role in chemical synthesis processes (Albright & Lieberman, 1994).

  • Preparation of Methyl Vinyl Ketone Equivalents : Petroski (2002) explored the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, noting their utility as methyl vinyl ketone equivalents (Petroski, 2002).

  • Suzuki Cross-Coupling Reactions : Bei et al. (1999) reported the effectiveness of 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane in palladium-catalyzed Suzuki cross-coupling reactions, highlighting its importance in creating biaryl products (Bei et al., 1999).

  • Thermal Degradation Studies : Coskun et al. (1998) conducted research on the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], providing insights into its stability and degradation pathways (Coskun et al., 1998).

  • Synthesis of Bromo-Ketones : Mekonnen et al. (2009) described the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane, a derivative of 2-methyl-1,3-dioxolane, indicating its application in creating specific ketone compounds (Mekonnen et al., 2009).

  • Cationic Surfactant Studies : Wilk et al. (1994) explored the effect of cyclic acetal-type cationic surfactants, including derivatives of 1,3-dioxolane, on basic dehydrobromination reactions, revealing their potential as surfactants (Wilk, Bieniecki, & Matuszewska, 1994).

  • Catalysis in Aromatic Alcoxylation : Bebon-Rampal and Vanhove (1992) investigated the use of (3-bromophenyl)dioxolane with copper chloride supported catalysts for the nucleophilic substitution of aromatics, highlighting its application in catalysis (Bebon-Rampal & Vanhove, 1992).

  • Creation of Degradable Polymers : Delplace et al. (2015) utilized 2-Methylene-4-phenyl-1,3-dioxolane for the controlled polymerization of methacrylates, indicating its role in producing degradable polymers (Delplace et al., 2015).

  • Fluorescence Emission in Nanoparticles : Fischer, Baier, and Mecking (2013) described the use of 2-(2-bromophenyl)-dioxolane derivatives in creating bright, emission-tuned nanoparticles, showcasing its application in material science (Fischer, Baier, & Mecking, 2013).

  • Antimycotic Properties of Imidazoles : Heeres and Van Cutsem (1981) synthesized imidazoles starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, where 2-(4-bromophenyl)-2-methyl-1,3-dioxolane derivatives exhibited antimycotic properties, suggesting its potential in pharmaceutical applications (Heeres & Van Cutsem, 1981).

Future Directions

While specific future directions for the study of 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane are not available, research on related compounds continues to be active. For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

properties

IUPAC Name

2-(4-bromophenyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOGBVQXIQGBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346781
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

CAS RN

4360-68-3
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-2-METHYL-1,3-DIOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S12LS93RDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 1200 milliliters of toluene in a flask equipped with a Dean-Stark tube are dissolved 100 grams of p-bromoacetophenone; and to this solution is added 140 grams of ethylene glycol and 5 grams of p-toluenesulphonic acid. This mixture is refluxed until no further water collects in the Dean-Stark tube. After distilling off 600 milliliters of toluene, the remaining solution is decanted off and evaporated to dryness in vacuo to obtain 2-methyl-2-(p-bromophenyl)-1,3-dioxolane.
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100 g
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140 g
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5 g
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1200 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-bromoacetophenone (1 Scheme 19, 20.0 g, 0.1 mol) and ethylene glycol (12.5 g, 0.2 mol) and p-toluenesulfonic acid (200 mg) in benzene (400 mL) was refluxed in a Dean Stark apparatus for 6 h. The reaction mixture was cooled to room temperature, and the solution was extracted with H2O/ethyl acetate. The organic layer was washed with brine, dried (Na2SO4), and concentrated to give a colorless oil (23 g, 96%); 1H NMR (300 MHz, CDCl3) δ 1.63 (s, 3 H), 3.76 (m, 2 H), 4.04 (m, 2 H), 7.37 (d, J=8.40 Hz, 2 H), 7.47 (d, J=8.40 Hz, 2 H); 13C NMR (75 MHz, CDCl3) 27.6, 64.5 (2C), 108.4, 121.9, 127.2 (2C), 131.4 (2C), 142.5
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20 g
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12.5 g
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400 mL
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200 mg
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Yield
96%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
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2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 4
2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 5
2-(4-Bromophenyl)-2-methyl-1,3-dioxolane
Reactant of Route 6
2-(4-Bromophenyl)-2-methyl-1,3-dioxolane

Citations

For This Compound
35
Citations
R Neville - The Journal of Organic Chemistry, 1959 - ACS Publications
Notes. Synthesis of 4-Acetylphenylmethylsilanes Using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane Page 1 JANUARY 1959 NOTES 111 gents. The solid sugar is required when using enthrone …
Number of citations: 24 pubs.acs.org
DA Plachta, AM Baranowski, AE Laudy… - Acta Pol. Pharm. Drug …, 2007 - ptfarm.pl
SYNTHESIS OF 1-{4-[4-(ADAMANT-1-YL)PHENOXYMETHYL]- 2-(4-BROMOPHENYL)-1,3-DIOXOLAN-2-YLMETHYL}IMIDAZOLE WITH EXPECTED ANTIFUNGAL Page 1 Acta …
Number of citations: 16 www.ptfarm.pl
AC Spivey, CM Diaper, H Adams… - The Journal of Organic …, 2000 - ACS Publications
An efficient synthesis of chlorogermane linker 12 is described. Economic introduction of germanium into this linker is accomplished by insertion of dichlorogermylene [from germanium(IV…
Number of citations: 84 pubs.acs.org
T Yamakawa, H Kagechika, E Kawachi… - Journal of medicinal …, 1990 - ACS Publications
The retinoidal activities of trimethylsilyl or trimethylgermyl-containing retinobenzoic acids are discussed on the basis of differentiation-inducing activity on human promyelocytic leukemia …
Number of citations: 101 pubs.acs.org
DPG Hamon, RA Massy-Westropp, JL Newton - Tetrahedron, 1995 - Elsevier
(S)-2-[4′-(2″-Methylpropyl)phenylpropanoic acid (ibuprofen) and (S)-2-(3′-benzoylphenyl)propanoic acid (ketoprofen) have been synthesised in high enantiomeric excess. Control …
Number of citations: 26 www.sciencedirect.com
W Hagui, R Essid, S Amri, N FARES… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
A new heterogeneous acid catalyst based on a natural resource, Tunisian clay (Clay-H0. 5), has been prepared and characterized by FT-IR, FE-SEM, and powder X-ray diffraction (XRD)…
Number of citations: 12 journals.tubitak.gov.tr
VI Rozenberg, EV Sergeeva, VG Kharitonov… - Russian chemical …, 1994 - Springer
The cross-coupling reactions of 4-bromo[2.2]paracyclophane withp-tolylmagnesium bromide in the presence of various palladium and nickel complexes have been studied. It was found …
Number of citations: 7 link.springer.com
K Nickisch, W Elger, J Cessac, N Kesavaram, B Das… - Steroids, 2013 - Elsevier
A series of antiprogestins have been synthesized by partially fluorinating the steroid molecule in positions relevant for receptor binding. By introducing fluorine at the exo-methylene of …
Number of citations: 24 www.sciencedirect.com
L Rejc, L Smid, V Kepe, C Podlipnik… - Journal of Medicinal …, 2017 - ACS Publications
Deposition of aggregates of hyperphosphorylated tau protein is a hallmark of tauopathies like Alzheimer and many other neurodegenerative diseases. A sensitive and selective method …
Number of citations: 17 pubs.acs.org
Y Zhuang, RW Hartmann - Archiv der Pharmazie: An …, 1998 - Wiley Online Library
The synthesis and biological evaluation of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene (7a, 7b, 14a, 14b) as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase (P450 …
Number of citations: 12 onlinelibrary.wiley.com

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